[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride
Overview
Description
The compound “[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride” is a derivative of the compound "(5,7-Dimethyl- [1,2,4]triazolo [1,5-a]pyrimidin-2-yl)methanol" . The parent compound has a molecular weight of 178.19 and is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a yield of 64% was achieved for a related compound with a melting point of 162-164°C . Another synthesis yielded a solid product with a melting point of 171-173°C .Molecular Structure Analysis
The molecular structure of the parent compound “(5,7-Dimethyl- [1,2,4]triazolo [1,5-a]pyrimidin-2-yl)methanol” is represented by the Inchi Code: 1S/C8H10N4O/c1-5-3-6 (2)12-8 (9-5)10-7 (4-13)11-12/h3,13H,1,4H2,2H3, (H,9,10,11) .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For example, oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes was achieved in good to excellent yield using iodobenzene diacetate at room temperature .Physical and Chemical Properties Analysis
The parent compound “(5,7-Dimethyl- [1,2,4]triazolo [1,5-a]pyrimidin-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 178.19 .Scientific Research Applications
Antibacterial Activity
Compounds containing triazole and pyrimidine structures, similar to the specified chemical, have been explored for their antibacterial properties against resistant strains. Research indicates that 1,2,4-triazole and triazolo[1,5-a]pyrimidine hybrids exhibit promising antibacterial activity against Staphylococcus aureus, highlighting their potential as novel anti-infective agents (Li & Zhang, 2021).
Agricultural and Industrial Applications
Amino-1,2,4-triazoles, which share a core structural motif with the query compound, have found extensive use in agriculture for the production of pesticides, fungicides, and plant growth regulators. These compounds also serve in the fine organic synthesis industry for producing pharmaceuticals, dyes, and high-energy materials (Nazarov et al., 2021).
Optical Sensors and Material Science
Derivatives of pyrimidine, akin to the compound , have been used as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for detecting various substances. Their broad range of biological and medicinal applications further underscores their significance in scientific research (Jindal & Kaur, 2021).
Pharmacological Significance
The structural framework of 1,2,4-triazole and related scaffolds is pivotal in the development of new drugs with diverse biological activities. These compounds are integral in synthesizing drugs that exhibit anti-inflammatory, antimicrobial, and antitumor properties, highlighting their versatility and importance in drug discovery (Ferreira et al., 2013).
Synthesis and Chemical Properties
Research also focuses on the synthesis and physico-chemical properties of triazole derivatives, aiming to develop efficient methods for producing these compounds. Such studies are crucial for expanding the application of triazole and pyrimidine derivatives in various scientific and industrial fields (Kaushik et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine structure have been found to interact with various enzymes and receptors in the biological system .
Mode of Action
It’s known that triazole compounds can interact with biological receptors through hydrogen-bonding and dipole interactions .
Biochemical Pathways
It’s worth noting that 1,2,4-triazolo[1,5-a]pyrimidines have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Result of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine structure have been found to exhibit numerous biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
It’s known that environmental factors can significantly affect the process of drug discovery and the effectiveness of pharmaceutical applications .
Properties
IUPAC Name |
2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5.ClH/c1-6-5-7(2)14-9(11-6)12-8(13-14)3-4-10;/h5H,3-4,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVFLCASCSDTHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CCN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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